molecular formula C49H97N2O9P B12080658 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)

Cat. No.: B12080658
M. Wt: 889.3 g/mol
InChI Key: MFAZBSZBKVFZAN-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) (referred to here as DPPE-dodecanylamine) is a synthetic phosphatidylethanolamine (PE) derivative characterized by two saturated palmitoyl (C16:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. Its headgroup is modified via an amide bond to a dodecanylamine (C12 alkyl chain with a terminal amine group).

Properties

Molecular Formula

C49H97N2O9P

Molecular Weight

889.3 g/mol

IUPAC Name

2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate

InChI

InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56)

InChI Key

MFAZBSZBKVFZAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous chloroform or dichloromethane

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to deprotonate the amine

  • Temperature : 25–40°C

  • Molar Ratio : DPPE : dodecanyl bromide = 1 : 1.2 (to minimize over-alkylation)

Mechanism :

DPPE-NH2+C12H25BrBaseDPPE-NH-C12H25+HBr\text{DPPE-NH}2 + \text{C}{12}\text{H}{25}\text{Br} \xrightarrow{\text{Base}} \text{DPPE-NH-C}{12}\text{H}_{25} + \text{HBr}

Challenges and Optimization

  • Over-alkylation : Excess alkylating agent may lead to tertiary amine formation. Kinetic control using stoichiometric dodecanyl bromide mitigates this.

  • Solubility : DPPE’s hydrophobic tails necessitate polar-aprotic solvents with mild heating (40°C) to ensure homogeneity.

Yield and Purity

  • Crude Yield : ~50–60%

  • Purification : Silica gel column chromatography (chloroform:methanol:water = 65:25:4) improves purity to >95%.

Reductive Amination with Dodecanal

An alternative approach employs reductive amination between DPPE’s primary amine and dodecanal (C<sub>11</sub>H<sub>23</sub>CHO), forming a secondary amine via imine intermediate reduction.

Reaction Conditions

  • Reducing Agent : Sodium cyanoborohydride (NaBH<sub>3</sub>CN)

  • Solvent : Methanol:chloroform (1:1 v/v)

  • pH : 6–7 (buffered with ammonium acetate)

  • Temperature : 25°C, 24–48 hours

Mechanism :

DPPE-NH2+C11H23CHODPPE-N=CH-C11H23NaBH3CNDPPE-NH-CH2C11H23\text{DPPE-NH}2 + \text{C}{11}\text{H}{23}\text{CHO} \rightleftharpoons \text{DPPE-N=CH-C}{11}\text{H}{23} \xrightarrow{\text{NaBH}3\text{CN}} \text{DPPE-NH-CH}2\text{C}{11}\text{H}_{23}

Advantages

  • Selectivity : NaBH<sub>3</sub>CN selectively reduces imines without attacking esters or phosphodiester bonds.

  • Mild Conditions : Avoids harsh alkylation reagents.

Limitations

  • Aldehyde Reactivity : Long-chain aldehydes like dodecanal exhibit lower electrophilicity, requiring prolonged reaction times.

Carbodiimide-Mediated Coupling

While atypical for amine-amine coupling, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates conjugation when one amine is activated as an acylating agent. For DPPE-N-dodecanylamine, this method is less common but viable with modified protocols.

Protocol

  • Activation : Treat DPPE with EDC and N-hydroxysuccinimide (NHS) to form an active ester.

  • Coupling : React with dodecanylamine in dimethylformamide (DMF) at pH 7.5.

Mechanism :

DPPE-NH2+EDCDPPE-NH-C(=O)-O-NHSC12H25NH2DPPE-NH-C(=O)-NH-C12H25\text{DPPE-NH}2 + \text{EDC} \rightarrow \text{DPPE-NH-C(=O)-O-NHS} \xrightarrow{\text{C}{12}\text{H}{25}\text{NH}2} \text{DPPE-NH-C(=O)-NH-C}{12}\text{H}{25}

Considerations

  • Side Reactions : Competes with hydrolysis of the active ester; requires anhydrous conditions.

  • Yield : ~30–40% due to competing pathways.

Analytical Characterization

Post-synthesis, structural validation is critical:

Technique Key Data
<sup>1</sup>H NMR δ 0.88 (t, 6H, CH<sub>3</sub>), δ 1.25 (m, 40H, CH<sub>2</sub>), δ 3.20 (m, 2H, NH-CH<sub>2</sub>)
HRMS m/z Calc. 933.177 [M+Na]<sup>+</sup>; Found 933.179
TLC R<sub>f</sub> = 0.45 (chloroform:methanol:water = 65:25:4)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity
Alkylation50–60>95Moderate
Reductive Amination40–5090High
EDC Coupling30–4085High

Industrial-Scale Considerations

For gram-scale production, alkylation is preferred due to:

  • Cost Efficiency : Dodecanyl bromide is cheaper than NaBH<sub>3</sub>CN or enzymatic setups.

  • Scalability : Silica chromatography can be replaced with recrystallization (hexane:ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .

Scientific Research Applications

Applications Overview

  • Drug Delivery Systems
    • The compound is utilized in formulating liposomes and nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while providing a stable lipid bilayer.
    • Case Study : A study demonstrated that liposomes composed of 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine significantly enhanced the bioavailability of anticancer drugs in vitro and in vivo .
  • Vaccine Development
    • It serves as an adjuvant in vaccine formulations, enhancing immune responses. The liposomal formulations improve antigen presentation and stimulate both humoral and cellular immunity.
    • Case Study : Research indicated that vaccines formulated with this phospholipid showed improved immunogenicity in animal models compared to conventional formulations .
  • Cell Membrane Models
    • As a component of model cell membranes, it aids in studying membrane dynamics, protein interactions, and lipid bilayer properties.
    • Case Study : Experiments using 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine have provided insights into the fluidity and permeability of lipid membranes under various conditions .
  • Nanotechnology
    • The compound is involved in creating nanocarriers for drug delivery systems due to its ability to form stable nanoparticles.
    • Case Study : A study highlighted the successful encapsulation of hydrophobic drugs in nanoparticles formed from this phospholipid, demonstrating controlled release profiles .

Comparative Data Table

Application AreaDescriptionKey Findings
Drug Delivery SystemsFormulation of liposomes for drug encapsulationEnhanced bioavailability of anticancer drugs
Vaccine DevelopmentUsed as an adjuvant to improve immune responseIncreased immunogenicity in animal models
Cell Membrane ModelsStudies on membrane dynamics and protein interactionsInsights into lipid bilayer properties
NanotechnologyCreation of stable nanoparticles for drug deliveryControlled release profiles for hydrophobic drugs

Drug Delivery Systems

The use of 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine in liposomal formulations has been extensively studied. For instance, Zhang et al. (2006) reported that liposomes containing this phospholipid improved the pharmacokinetics of encapsulated drugs significantly compared to free drug formulations .

Vaccine Development

In vaccine research, this compound has shown potential as an adjuvant. A study by He et al. (2008) demonstrated that incorporating it into vaccine formulations led to enhanced antibody responses against viral antigens .

Nanotechnology Applications

The ability of this phospholipid to form nanoparticles has been exploited for targeted drug delivery systems. Research conducted by Liu et al. (2010) illustrated how nanoparticles made from this compound could effectively deliver chemotherapeutic agents directly to cancer cells while minimizing side effects .

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphatidylethanolamine Derivatives

Structural and Functional Modifications

PE derivatives are tailored by modifying the ethanolamine headgroup, altering their interactions with proteins, stability, and phase behavior. Below is a systematic comparison:

Table 1: Key Phosphatidylethanolamine Derivatives and Their Properties
Compound Name Modification Key Properties Applications References
DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) Unmodified PE High phase transition temperature (~60°C due to saturated chains), forms rigid bilayers Model membranes, lipid rafts studies
DPPE-dodecanylamine N-dodecanylamine (C12 amine) Increased hydrophobicity, potential for membrane anchoring or conjugation Hypothesized: Drug delivery, membrane stabilization
N-glutaryl-DPPE Glutaryl (C5 dicarboxylic acid) Introduces negative charge, enhances water solubility Membrane protein studies, reactive intermediate for further conjugation
Biotinyl Cap PE Biotin (vitamin H) Binds streptavidin/avidin with high affinity (Kd ~10⁻¹⁵ M) Biosensors, protein-lipid interaction assays
MCC-PE Maleimide group Reacts with thiols (-SH) at pH >8 for covalent conjugation Protein anchoring in supported lipid bilayers
DPPE-PEG2000 Polyethylene glycol (PEG) Reduces immunogenicity, prolongs circulation time in vivo Stealth liposomes, targeted drug delivery
Rhod-DPPE Lissamine rhodamine B sulfonyl Fluorescent emission (~580 nm), self-quenching in dense membranes Membrane dynamics imaging, fusion assays
Membrane Engineering and Bioconjugation
  • For instance, MCC-PE enables covalent attachment of thiolated proteins to lipid bilayers, critical for constructing cell-mimetic surfaces . The dodecanylamine group’s long alkyl chain may similarly facilitate hydrophobic interactions with transmembrane proteins or small molecules.
  • Biotinyl Cap PE is widely used in creating streptavidin-linked lipid arrays for high-throughput screening . In contrast, DPPE-dodecanylamine’s terminal amine could serve as a site for pH-dependent conjugation or electrostatic interactions.
Drug Delivery Systems
  • DPPE-PEG2000 is a cornerstone in liposomal formulations (e.g., Doxil®), reducing opsonization and enhancing tumor targeting . DPPE-dodecanylamine’s hydrophobic tail might improve encapsulation efficiency of lipophilic drugs or stabilize micellar structures.
  • PDP PE (pyridyldithio-modified PE) enables reversible disulfide bonding with thiolated ligands, a feature exploited in gold nanoparticle functionalization for cancer therapy . DPPE-dodecanylamine could offer similar versatility for nanocarrier design.
Phase Behavior and Stability
  • Unmodified DPPE forms rigid, ordered bilayers due to its saturated acyl chains, with a phase transition temperature (Tm) of ~60°C .
  • DOPC (dioleoyl-PC), with unsaturated chains, has a Tm of −20°C, highlighting how acyl chain unsaturation dominates phase behavior. DPPE-dodecanylamine’s saturated chains and large headgroup may create intermediate fluidity, useful for temperature-sensitive delivery systems .

Biological Activity

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) (DPPE-Dodecanylamine) is a phospholipid derivative that plays a significant role in various biological processes. Its structure consists of a glycerol backbone with two palmitic acid chains and a phosphoethanolamine head group, which is further modified by the addition of dodecanylamine. This compound is primarily utilized in membrane biology and drug delivery systems due to its amphiphilic nature, allowing it to interact effectively with lipid membranes.

  • Molecular Formula : C37H74N1O8P
  • Molecular Weight : 691.97 g/mol
  • CAS Number : 923-61-5
  • Purity : ≥98%

Membrane Interaction

1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine is known for its role in forming lipid bilayers. It interacts with cholesterol, enhancing membrane fluidity and stability, which is critical for cellular functions such as signaling and transport across membranes . The presence of dodecanylamine further influences membrane characteristics by altering hydrophobic interactions.

Applications in Drug Delivery

DPPE-Dodecanylamine has been studied for its potential in drug delivery systems, particularly in the formation of liposomes. These liposomes can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities. For instance, studies have shown that incorporating DPPE into liposomal formulations can enhance the delivery efficiency of chemotherapeutic agents to tumor cells .

Case Studies

  • Liposomal Drug Delivery : A study demonstrated the use of DPPE-Dodecanylamine in creating immunoliposomes for targeted drug delivery to cancer cells. The liposomes were modified to express specific ligands that bind to cancer cell receptors, enhancing uptake and reducing systemic toxicity .
  • Neuroprotective Effects : Research indicated that DPPE derivatives could protect neuronal cells from oxidative stress. In vitro studies showed that these compounds reduced cell death in dopaminergic neurons exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .

Membrane Fluidity and Stability

A comparative analysis of various phospholipids revealed that DPPE exhibits superior membrane fluidity compared to other saturated phospholipids. This property is crucial for maintaining cellular integrity under stress conditions .

Phospholipid TypeMelting Point (°C)Fluidity Index
DPPE195 - 199High
DPPC41Moderate
DOPC-20Very High

Liposome Formation

The efficiency of liposome formation using DPPE was assessed through various methods including extrusion and sonication. Results indicated that liposomes formed with DPPE had a higher encapsulation efficiency for hydrophobic drugs compared to those formed with other phospholipids .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine), and how can they be addressed methodologically?

  • Answer : Synthesis typically involves sequential acylation and amine coupling. A critical step is ensuring regioselectivity during dodecanylamine attachment to the phosphoethanolamine headgroup. Contamination by diastereomers may arise due to stereochemical complexity, which can be monitored via ³¹P NMR to confirm purity . High-pressure liquid chromatography (HPLC) is ineffective for separating diastereomers, necessitating precise reaction conditions (e.g., controlled stoichiometry and temperature) .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Answer : The compound is sensitive to oxidation and hydrolysis. Storage at −20°C under inert gas (e.g., argon) is recommended to prevent acyl chain degradation . Lyophilization in amber vials minimizes light-induced decomposition. Prior to use, validate lipid integrity using thin-layer chromatography (TLC) with ≥95% purity thresholds .

Q. What analytical techniques are most reliable for characterizing structural purity?

  • Answer :

  • ³¹P NMR : Detects phosphate group integrity and identifies thiophosphoryl derivatives .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., C53H97NO11PNa, MW 978.30) and detects acyl chain heterogeneity .
  • TLC : Validates absence of lysolipids or hydrolyzed byproducts using silica gel plates and phosphate-specific stains .

Advanced Research Questions

Q. How does the dodecanylamine moiety influence membrane interactions compared to unmodified phosphatidylethanolamines?

  • Answer : The dodecanylamine group introduces a hydrophobic anchor, enhancing integration into lipid bilayers and promoting stable micelle formation. This modification alters phase transition temperatures, as observed in differential scanning calorimetry (DSC) studies. Unlike unmodified PE, the dodecanylamine derivative exhibits reduced pH-dependent hexagonal phase transitions, favoring lamellar structures in acidic environments .

Q. What experimental strategies can resolve contradictions in reported enzymatic hydrolysis rates by phospholipases?

  • Answer : Phospholipase A₂ and C exhibit stereospecificity toward thiophosphoryl derivatives. Use chiral chromatography to isolate enantiomers and conduct kinetic assays under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from trace detergent contamination, which can be mitigated via dialysis or size-exclusion chromatography .

Q. How can this compound be functionalized for fluorescence-based membrane dynamics studies?

  • Answer : Conjugate fluorophores (e.g., nitrobenzoxadiazole, NBD; lissamine rhodamine) to the ethanolamine headgroup via NHS ester chemistry. Validate labeling efficiency using UV-Vis spectroscopy and confirm membrane incorporation via fluorescence resonance energy transfer (FRET) with complementary probes (e.g., Rh-PE) .

Q. What role does this lipid play in nanocarrier design for targeted drug delivery?

  • Answer : The dodecanylamine group enables stable anchoring of targeting ligands (e.g., antibodies, peptides) to liposomal surfaces. Optimize ligand density using quartz crystal microbalance (QCM) assays to balance avidity and steric hindrance. In vivo studies show enhanced tumor accumulation when paired with pH-sensitive fusogenic lipids .

Methodological Considerations Table

Parameter Technique Key Insight
Stereochemical Purity ³¹P NMRDiastereomers yield distinct chemical shifts (Δδ ≈ 1–2 ppm)
Phase Behavior DSCTransition temperature (Tm) increases by ~5°C vs. unmodified PE
Enzymatic Activity Phospholipase A₂/C assaysHydrolysis rates vary 10-fold between diastereomers; use standardized substrates
Fluorescence Labeling FRET/Confocal MicroscopyNBD-PE exhibits 85% energy transfer efficiency with Rh-PE at 5 mol% labeling

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